1-Phenylpropan-1-amine

Übersicht

Beschreibung

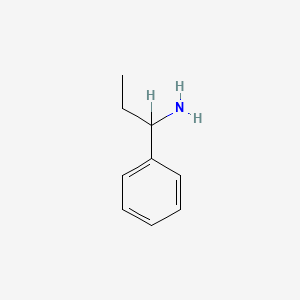

1-Phenylpropan-1-amine, also known as α-ethylbenzylamine, is an organic compound with the molecular formula C9H13N. It is a primary amine where the amino group is attached to a phenyl group and a propyl chain.

Wirkmechanismus

Target of Action

1-Phenylpropan-1-amine, also known as Phenylpropanolamine (PPA), is a sympathomimetic agent . It primarily targets the alpha-adrenergic receptors and, to a lesser extent, the beta-adrenergic receptors . These receptors play a crucial role in the regulation of the sympathetic nervous system, which controls the body’s “fight or flight” response .

Mode of Action

PPA was initially thought to act as a direct agonist of adrenergic receptors. It has been characterized as anindirect sympathomimetic that acts by inducing norepinephrine release, thereby activating adrenergic receptors . The stimulation of alpha-adrenergic receptors produces vasoconstriction, reduces tissue hyperemia, edema, and nasal congestion, and increases nasal airway patency .

Biochemical Pathways

norepinephrine pathway . Norepinephrine is a neurotransmitter involved in the regulation of attention, emotions, sleeping, dreaming, and learning .

Pharmacokinetics

It is known to undergo hepatic metabolism, specifically through the cyp2d6 enzyme . The elimination half-life of PPA is between 2.1 and 3.4 hours

Result of Action

The activation of adrenergic receptors by this compound leads to a variety of physiological effects. For instance, it can reduce tissue hyperemia, edema, and nasal congestion, and increase nasal airway patency . This makes it useful as a decongestant and appetite suppressant .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2–8 °C due to its air-sensitive nature . Additionally, the compound’s activity may be affected by the individual’s metabolic rate, which can be influenced by factors such as age, health status, and genetic variations .

Biochemische Analyse

Biochemical Properties

1-Phenylpropan-1-amine is involved in several biochemical reactions, primarily acting as a substrate for enzymes such as transaminases. These enzymes catalyze the transfer of amino groups, facilitating the synthesis of enantiopure drug-like derivatives of this compound . The compound interacts with proteins and other biomolecules, often forming conjugate bases like 1-phenylpropan-1-aminium . These interactions are crucial for the compound’s role in biochemical pathways and its overall functionality in biological systems.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the cognitive function in multiple sclerosis patients by improving cognitive abilities . The compound’s impact on cell signaling pathways involves the modulation of neurotransmitter release, which can alter gene expression and cellular metabolism. These effects are essential for understanding the compound’s role in cellular functions and its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as a selective norepinephrine releasing agent and a dopamine releasing agent with lower potency . These interactions are critical for its sympathomimetic effects, which include increased heart rate and blood pressure. The compound’s molecular mechanism also involves weak or negligible affinity for α- and β-adrenergic receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time, influenced by its stability and degradation. The compound’s stability is crucial for its long-term effects on cellular function, observed in both in vitro and in vivo studies . Over time, the compound may degrade, leading to changes in its efficacy and potential side effects. Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . For instance, chronic use of methamphetamine, a derivative of this compound, has been associated with psychiatric signs, including psychotic states and anxiety disorders . These dosage-dependent effects are critical for determining the safe and effective use of the compound in animal studies and potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including oxidative deamination and hydroxylation. The compound is metabolized in the liver by enzymes such as flavin-containing monooxygenase 3 (FMO3), leading to the formation of metabolites like phenylacetone . These metabolic pathways are essential for understanding the compound’s biotransformation and its impact on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Subcellular Localization

This compound’s subcellular localization is directed by targeting signals and post-translational modifications. These mechanisms ensure that the compound reaches specific compartments or organelles, where it can exert its effects . The subcellular localization of this compound is essential for its activity and function, influencing its role in various biochemical and cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Phenylpropan-1-amine can be synthesized through several methods, including:

Reductive Amination: This involves the reaction of phenylacetone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Catalytic Hydrogenation: The reduction of phenylpropanone oxime using hydrogen gas over a catalyst like palladium on carbon.

Transaminase-Mediated Synthesis: Utilizing transaminases to convert prochiral ketones to chiral amines with high enantioselectivity.

Industrial Production Methods: Industrial production often employs catalytic hydrogenation due to its efficiency and scalability. The reaction conditions typically involve high pressure and temperature to ensure complete reduction of the oxime to the amine .

Analyse Chemischer Reaktionen

1-Phenylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to the corresponding imine or nitrile using oxidizing agents like potassium permanganate.

Reduction: The compound can be further reduced to 1-phenylpropan-1-ol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Phenylpropanone or phenylacetonitrile.

Reduction: 1-Phenylpropan-1-ol.

Substitution: Various substituted phenylpropanamines depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Phenylpropan-1-amine has been studied for its potential therapeutic effects. It acts as an inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters in the brain. This inhibition can lead to increased levels of neurotransmitters like dopamine and serotonin, which are crucial for mood regulation and cognitive function.

Case Study:

A study demonstrated that this compound exhibited neuroprotective effects in animal models by preventing neuronal cell death associated with oxidative stress . The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating neurodegenerative diseases.

Biochemical Research

Research has shown that this compound can modulate various biochemical pathways. For instance, it has been reported to influence cell signaling pathways related to inflammation and apoptosis.

Table 1: Biochemical Effects of this compound

| Effect | Mechanism | Reference |

|---|---|---|

| Neuroprotection | MAO inhibition | |

| Anti-inflammatory | Modulation of cytokine release | |

| Apoptosis regulation | Influence on Bcl-2 family proteins |

Material Science

In material science, this compound is utilized as a building block for synthesizing various polymers and materials. Its amine functional group allows for the formation of polyurethanes and other copolymers.

Case Study:

Research highlighted the use of this compound in creating high-performance coatings with enhanced durability and resistance to environmental degradation . These coatings have applications in automotive and aerospace industries.

Pharmaceutical Formulations

The compound is also explored in pharmaceutical formulations due to its ability to enhance drug solubility and stability. Its role as a chiral auxiliary in asymmetric synthesis is significant for developing enantiomerically pure drugs.

Table 2: Pharmaceutical Applications of this compound

| Application | Description | Reference |

|---|---|---|

| Chiral auxiliary | Used in asymmetric synthesis | |

| Drug formulation | Enhances solubility of active ingredients |

Toxicological Considerations

While this compound has beneficial applications, it is essential to consider its toxicological profile. The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage . Safety measures should be implemented when handling this compound in laboratory settings.

Vergleich Mit ähnlichen Verbindungen

1-Phenylpropan-1-amine is structurally similar to several other compounds, including:

Amphetamine: Both share a phenyl group attached to a propyl chain, but amphetamine has a methyl group on the nitrogen atom.

Phenylpropanolamine: Similar structure but with an additional hydroxyl group on the propyl chain.

Ephedrine: Contains a hydroxyl group and a methyl group on the nitrogen, making it more complex.

Uniqueness: this compound’s primary amine structure without additional substituents makes it a versatile intermediate in organic synthesis, allowing for various modifications and derivatizations .

Biologische Aktivität

1-Phenylpropan-1-amine, also known as phenylpropanamine or 1-phenylpropylamine, is a compound that has garnered attention for its potential biological activities. This article reviews its biological effects, including antimicrobial properties, metabolic pathways, and implications in pharmacology.

Molecular Formula : C9H13N

Molecular Weight : 135.21 g/mol

CAS Number : 2941-20-0

Biological Activity Overview

This compound has been studied for various biological activities, particularly in the context of its antimicrobial properties and effects on microbial virulence.

Antimicrobial Properties

Recent studies have highlighted the compound's ability to inhibit the virulence factors of Serratia marcescens, a significant pathogen responsible for various infections. The study demonstrated that 3-phenylpropan-1-amine (3-PPA), a derivative of this compound, significantly reduced biofilm formation and virulence factors in S. marcescens NJ01 at a concentration of 50 μg/mL. The compound inhibited the production of key virulence factors such as prodigiosin, protease, lipase, and hemolysin by up to 60% .

The antimicrobial effects of 3-PPA are attributed to its ability to interfere with quorum sensing (QS), a communication system that bacteria use to coordinate their behavior based on population density. By inhibiting QS-related gene transcription, 3-PPA downregulated the expression of genes associated with biofilm formation and virulence, including fimA, fimC, bsmB, and pigP. This reduction in gene expression was confirmed through quantitative real-time PCR (qRT-PCR) analysis .

Case Studies and Research Findings

The following table summarizes key findings from research on the biological activity of this compound:

Pharmacological Implications

The ability of this compound to modulate bacterial virulence suggests potential therapeutic applications in treating infections caused by multidrug-resistant organisms. Its role as a biocatalyst also opens avenues for developing new drug-like compounds through enzymatic resolution processes .

Eigenschaften

IUPAC Name |

1-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFLVLHRZFLDDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859841 | |

| Record name | 1-Phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2941-20-0 | |

| Record name | 1-Phenylpropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2941-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylamine, alpha-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanamine, .alpha.-ethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.